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molecular formula C8H5NO2 B1610036 Furo[2,3-b]pyridine-5-carbaldehyde CAS No. 201470-89-5

Furo[2,3-b]pyridine-5-carbaldehyde

Cat. No. B1610036
M. Wt: 147.13 g/mol
InChI Key: DVCYSWDDJAHDID-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

To a solution of 0.47 g of furo[2,3-b]pyridin-5-yl-methanol in 2 ml of DCM was added 10 ml of a Dess-Martins-Periodinane solution (15% in DCM). The reaction mixture was stirred overnight and then quenched with sat.-NaHCO3 and extracted with DCM. The organic phase was washed with brine, dried over MgSO4 and concentrated in vacuo. The resulting crude material was purified by CC using heptane/EtOAc 30/70 as eluant to yield 0.38 g of furo[2,3-b]pyridine-5-carbaldehyde as white solid.
Quantity
0.47 g
Type
reactant
Reaction Step One
[Compound]
Name
Dess-Martins-Periodinane solution
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([CH2:10][OH:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1>C(Cl)Cl>[O:1]1[C:5]2=[N:6][CH:7]=[C:8]([CH:10]=[O:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
O1C=CC=2C1=NC=C(C2)CO
Name
Dess-Martins-Periodinane solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sat.-NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude material was purified by CC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C=CC=2C1=NC=C(C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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